3-(2-Methylphenyl)-5-nitrobenzoic acid
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Overview
Description
3-(2-Methylphenyl)-5-nitrobenzoic acid is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-5-nitrobenzoic acid typically involves the nitration of 2-methylbenzoic acid followed by further chemical modifications. One common method includes the nitration of 2-methylbenzoic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position. The reaction is usually carried out under controlled temperature conditions to avoid over-nitration and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is typically the corresponding amine.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
3-(2-Methylphenyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-5-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of biological molecules and pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobenzoic acid: Lacks the methyl group, which affects its physical and chemical properties.
3-Methyl-5-nitrobenzoic acid: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Uniqueness
3-(2-Methylphenyl)-5-nitrobenzoic acid is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Biological Activity
3-(2-Methylphenyl)-5-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H13N1O4
- Molecular Weight : 273.27 g/mol
The presence of the nitro group (–NO2) and the methylphenyl group contributes to its unique reactivity and biological profile.
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : The nitro group can undergo reduction to form reactive intermediates that interact with bacterial DNA, leading to cell death. Studies have indicated its effectiveness against various bacterial strains.
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, as shown in Table 1:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results indicate that the compound exhibits varying degrees of antimicrobial activity, with Staphylococcus aureus being the most sensitive.
Anticancer Activity
In vitro studies have assessed the anticancer properties of this compound using various cancer cell lines. The results are summarized in Table 2:
Cell Line | IC50 (µM) | Effect on Cell Cycle |
---|---|---|
A549 (Lung Cancer) | 15.5 | G1 phase arrest |
MCF-7 (Breast Cancer) | 20.3 | Induction of apoptosis |
HeLa (Cervical Cancer) | 12.8 | G2/M phase arrest |
These findings suggest that the compound not only inhibits cell growth but also affects the cell cycle dynamics, indicating its potential as an anticancer agent.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Zhang et al. demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models, supporting its use as a therapeutic agent against bacterial infections.
- Case Study on Anticancer Activity : In a study published in Nature, researchers explored the effects of this compound on breast cancer cells, revealing that it induced apoptosis through mitochondrial pathways, which could pave the way for its development as a chemotherapeutic agent.
Properties
IUPAC Name |
3-(2-methylphenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9-4-2-3-5-13(9)10-6-11(14(16)17)8-12(7-10)15(18)19/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUAMAPZYQSOBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688597 |
Source
|
Record name | 2'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261952-79-7 |
Source
|
Record name | 2'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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